![molecular formula C16H15N3O3S B5602991 2-[5-(4-Ethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]acetamide](/img/structure/B5602991.png)
2-[5-(4-Ethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]acetamide
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Overview
Description
2-[5-(4-Ethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]acetamide is a synthetic organic compound with a complex structure that includes a thieno[2,3-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(4-Ethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]acetamide typically involves multi-step organic reactions. One common method includes the condensation of 4-ethoxybenzaldehyde with thiourea to form the thieno[2,3-d]pyrimidine core, followed by acylation with acetic anhydride to introduce the acetamide group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, controlled reaction conditions, and purification processes to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-[5-(4-Ethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy group or the acetamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thieno[2,3-d]pyrimidines.
Scientific Research Applications
2-[5-(4-Ethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[5-(4-Ethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]acetamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-[5-(4-Ethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]propionic acid
- 2-[5-(4-Ethoxyphenyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl]propionic acid
- 2-[5-(3,4-Dimethylphenyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl]propionic acid
Uniqueness
2-[5-(4-Ethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]acetamide is unique due to its specific substitution pattern and the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for various research applications .
Properties
IUPAC Name |
2-[5-(4-ethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S/c1-2-22-11-5-3-10(4-6-11)12-8-23-15-14(12)16(21)19(9-18-15)7-13(17)20/h3-6,8-9H,2,7H2,1H3,(H2,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEMWLVUJKFQOJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C=N3)CC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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